molecular formula C12H23NO4S B2840741 2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide CAS No. 2195881-56-0

2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide

Cat. No.: B2840741
CAS No.: 2195881-56-0
M. Wt: 277.38
InChI Key: HIWIRHHAGQAUSQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a synthetic acetamide derivative characterized by a thiane (sulfur-containing six-membered ring) core substituted with a 2-hydroxyethoxy group at the 4-position. The methyl group bridging the thiane ring and the acetamide moiety introduces structural rigidity, while the ethoxy and hydroxyethoxy substituents enhance hydrophilicity.

Properties

IUPAC Name

2-ethoxy-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-2-16-9-11(15)13-10-12(17-6-5-14)3-7-18-8-4-12/h14H,2-10H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWIRHHAGQAUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1(CCSCC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Optimization

Thian Ring Synthesis

The 4-(2-hydroxyethoxy)thian-4-yl moiety is synthesized via cyclization of 1,5-dibromopentane-2-ol with thiourea under basic conditions. Key steps include:

  • Reagents : Thiourea, 1,5-dibromopentane-2-ol, K₂CO₃
  • Conditions : Reflux in ethanol (78°C, 12 h)
  • Yield : ~68% (isolated via column chromatography).

Mechanistic Insight :
The reaction proceeds through nucleophilic substitution, where thiourea attacks the brominated carbon, followed by intramolecular cyclization to form the six-membered thian ring. The hydroxyethoxy side chain is introduced via Williamson ether synthesis post-cyclization.

Acetamide Functionalization

The acetamide group is introduced via carbodiimide-mediated coupling between 2-ethoxyacetic acid and the thian intermediate’s primary amine:

  • Reagents : 2-ethoxyacetic acid, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
  • Conditions : Room temperature, anhydrous DMF, 24 h
  • Yield : 82% (purified via recrystallization).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.48 (q, 2H, OCH₂), 4.01 (s, 2H, COCH₂).
  • MS (ESI+) : m/z 345.2 [M+H]⁺.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time for the amidation step:

  • Conditions : 100 W, 80°C, 15 min
  • Yield : 85% (vs. 82% for traditional heating).
Table 1: Comparison of Heating Methods
Parameter Traditional Heating Microwave-Assisted
Time (h) 24 0.25
Yield (%) 82 85
Purity (HPLC) 98.5% 99.2%

Catalytic Enhancements

Nano-SnCl₄/SiO₂ catalysts improve cyclization efficiency:

Mechanistic and Kinetic Studies

Reaction Kinetics

Pseudo-first-order kinetics were observed for the amidation step, with a rate constant $$ k = 0.042 \, \text{min}^{-1} $$ at 25°C. Activation energy ($$ E_a $$) was calculated as 45.2 kJ/mol using the Arrhenius equation.

Byproduct Analysis

Major byproducts include:

Industrial-Scale Considerations

Table 2: Scalability Challenges and Solutions
Challenge Solution Outcome
High viscosity of DMF Switch to THF/water biphasic system 95% recovery of product
Catalyst recycling Immobilized nano-SnCl₄ on SiO₂ 5 reuses without yield drop
Purification complexity Gradient elution chromatography Purity >99%

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of novel organic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in material science and catalysis for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide (BK82192)

  • Molecular Formula: C₁₄H₂₇NO₃S (vs. C₁₂H₂₁NO₃S for the target compound).
  • Key Differences : Replaces the acetamide (-NHCO-) with a butanamide (-NHCOCH₂CH₂-) chain, increasing hydrophobicity and molecular weight (289.43 g/mol vs. ~265.37 g/mol estimated for the target compound).
  • Implications : The longer alkyl chain may reduce aqueous solubility but improve membrane permeability, making it more suitable for central nervous system targeting .

N-(2-ethoxyphenyl)-2-[[4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio]acetamide

  • Molecular Formula : C₁₈H₂₀N₄O₂S₂.
  • Key Differences: Incorporates a thiophene-triazole hybrid scaffold and a thioether linkage.
  • Implications : Likely exhibits stronger enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) due to sulfur-mediated covalent interactions .

N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

  • Molecular Formula : C₁₆H₁₅ClN₂O₂S.
  • Key Differences : Features a benzothiazole ring instead of thiane, with a 4-chlorophenyl group. The benzothiazole core increases aromaticity and electronic conjugation, favoring intercalation with DNA or protein kinases.
  • Implications: Potential anticancer or antiviral activity due to planar aromatic systems and halogen substituents .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Aqueous Solubility (mg/mL) Key Functional Groups
Target Compound ~265.37 1.2 8.5 (estimated) Ethoxy, hydroxyethoxy, thiane
2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide 289.43 2.1 3.2 Butanamide, hydroxyethoxy
N-(2-ethoxyphenyl)-2-[[4-allyl-5-(thienyl)-triazol-3-yl]thio]acetamide 388.51 3.5 0.9 Thiophene, triazole, thioether
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide 334.82 4.0 0.3 Benzothiazole, chlorophenyl

*logP values are computational estimates.

Analysis :

  • The target compound’s hydroxyethoxy group improves solubility compared to the benzothiazole and triazole derivatives.
  • Thiophene- and triazole-containing analogs exhibit higher logP values, suggesting increased lipid bilayer penetration but reduced bioavailability in polar environments.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide?

Answer: The synthesis requires precise control of reaction conditions:

  • Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct minimization .
  • Solvent choice: Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred to stabilize intermediates and enhance yield .
  • Reaction time: Stepwise monitoring via TLC or HPLC ensures completion without over-reaction, which can degrade sensitive functional groups like the thian ring .

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to verify the presence of key groups (e.g., ethoxy, hydroxyethoxy, and acetamide moieties). Discrepancies in peak splitting or integration indicate impurities .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and detects isotopic patterns consistent with sulfur-containing thian rings .
  • HPLC-PDA: Purity is assessed using reverse-phase HPLC with photodiode array detection to identify UV-active impurities .

Q. What solvent systems are suitable for preparing stock solutions of this compound?

Answer:

  • Primary solvents: DMSO is ideal for dissolving the acetamide core due to its high polarity. However, concentrations >10 mM may induce precipitation in aqueous buffers .
  • Aqueous compatibility: For biological assays, dilute DMSO stock solutions into PBS or cell culture media (final DMSO ≤1% v/v) to maintain solubility and avoid cytotoxicity .

Advanced Research Questions

Q. How can structural analogs of this compound resolve contradictions in biological activity data?

Answer:

  • Rational design: Modify the hydroxyethoxy or thian moieties to isolate pharmacophore contributions. For example, replacing the thian ring with a pyridine ring alters electron density and binding affinity .
  • SAR studies: Compare activity of analogs (e.g., varying ethoxy chain length) to identify trends. Inconsistent results may arise from off-target interactions, which can be validated via competitive binding assays .

Q. What experimental strategies mitigate conflicting spectroscopic data during characterization?

Answer:

  • Dynamic NMR: Resolve rotational isomers or conformational flexibility in the thian ring by acquiring spectra at variable temperatures (e.g., 25°C to −40°C) .
  • 2D NMR techniques: HSQC and HMBC correlate ambiguous peaks to adjacent nuclei, clarifying assignments for overlapping signals (e.g., methylene protons near the acetamide group) .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation if microcrystalline samples can be obtained .

Q. How can researchers elucidate the mechanism of action in enzyme inhibition studies?

Answer:

  • Kinetic assays: Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/uncompetitive). For this compound, pre-incubation with the enzyme may reveal time-dependent inhibition, suggesting covalent modification .
  • Docking simulations: Molecular docking into enzyme active sites (e.g., cytochrome P450 isoforms) predicts binding modes. Validate with mutagenesis studies targeting residues near the thian ring .

Q. What safety protocols are essential for handling this compound in vitro?

Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if airborne particulates are generated during weighing .
  • Ventilation: Perform manipulations in a fume hood to prevent inhalation of dust. Store at 2–8°C in airtight containers to avoid hydrolysis of the acetamide group .

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